Zirconium sulfate tetrahydrate

Catalog No.
S1904230
CAS No.
7446-31-3
M.F
H8O12S2Z
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zirconium sulfate tetrahydrate

CAS Number

7446-31-3

Product Name

Zirconium sulfate tetrahydrate

IUPAC Name

zirconium(4+);disulfate;tetrahydrate

Molecular Formula

H8O12S2Z

Molecular Weight

355.4 g/mol

InChI

InChI=1S/2H2O4S.4H2O.Zr/c2*1-5(2,3)4;;;;;/h2*(H2,1,2,3,4);4*1H2;/q;;;;;;+4/p-4

InChI Key

NLOQZPHAWQDLQW-UHFFFAOYSA-J

SMILES

O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4]

Canonical SMILES

O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4]

Catalyst Support

  • Organic Synthesis: Zirconium sulfate tetrahydrate serves as a support material for catalysts used in organic synthesis reactions. Its high surface area and thermal stability make it suitable for immobilizing various catalysts, improving their efficiency and reusability [].

Protein and Amino Acid Precipitation

  • Protein Purification: Researchers utilize zirconium sulfate tetrahydrate for protein precipitation during protein purification protocols. It selectively precipitates proteins at specific concentrations, allowing for their separation from other cellular components [].

Chemical Analysis

  • Separation Techniques: Zirconium sulfate tetrahydrate finds use in certain separation techniques employed in chemical analysis. Its ability to form precipitates with specific analytes allows for their isolation and identification [].

Zirconium sulfate tetrahydrate appears as a white crystalline solid and is highly soluble in water, with a solubility of approximately 52.5 g per 100 mL . It has a molar mass of 355.40 g/mol and exhibits an orthorhombic crystal structure . The compound belongs to a family of zirconium sulfates that vary in hydration levels, including anhydrous forms and those with different numbers of water molecules attached (n = 0, 4, 5, 7) .

Zirconium sulfate tetrahydrate can be synthesized through the reaction of zirconium oxide with sulfuric acid:

ZrO2+2H2SO4+H2OZr SO4)24H2O\text{ZrO}_2+2\text{H}_2\text{SO}_4+\text{H}_2\text{O}\rightarrow \text{Zr SO}_4)_2\cdot 4\text{H}_2\text{O}

This reaction illustrates how the compound can be formed from its precursors, highlighting its role as a source of zirconium in various chemical processes . Additionally, zirconium sulfate can participate in complexation reactions due to the presence of both sulfate and water ligands coordinating to the zirconium center.

Zirconium sulfate tetrahydrate exhibits irritant properties, particularly as a skin and eye irritant . While it does not have widely recognized biological applications, its role in precipitating proteins and amino acids suggests potential uses in biochemical research and industrial processes involving protein purification or stabilization .

The primary method for synthesizing zirconium sulfate tetrahydrate involves the reaction of zirconium oxide with sulfuric acid. Other methods may include:

  • Hydrothermal synthesis: Utilizing high temperatures and pressures to promote the formation of hydrated zirconium sulfate.
  • Solvothermal methods: Employing solvents under elevated temperatures to facilitate the crystallization of the compound.

These methods can yield different hydration states of zirconium sulfate based on the conditions used during synthesis.

Zirconium sulfate tetrahydrateZr(SO₄)₂·4H₂OTetrahydrateHighly solubleTanning, catalysisAluminum sulfateAl₂(SO₄)₃·18H₂OOctadecahydrateVery solubleWater purification, paper industryIron(III) sulfateFe₂(SO₄)₃·xH₂OVariesSolubleWater treatment, dyeingBarium sulfateBaSO₄AnhydrousInsolubleRadiopaque agent in medical imaging

Zirconium sulfate tetrahydrate stands out due to its specific hydration state and dual functionality as both a tanning agent and a catalyst support. Its unique combination of properties makes it valuable in specialized industrial applications where other sulfates may not suffice.

The crystal structure of zirconium sulfate tetrahydrate has been thoroughly characterized using X-ray diffraction techniques, with the definitive structural analysis first reported by Singer and Cromer in 1959 [1]. The compound crystallizes in the orthorhombic crystal system with space group Fddd (space group number 70) [1] [2]. The unit cell parameters have been precisely determined as a = 25.92 Å, b = 11.62 Å, and c = 5.532 Å, with all angles equal to 90°, resulting in a unit cell volume of 1666.19 ų [1] [2].

The structure consists of layers of composition Zr(SO₄)₂·4H₂O oriented normal to the crystallographic a-axis [1]. These layers are held together through hydrogen bonding interactions, creating a stable three-dimensional framework. The zirconium atom adopts an eight-coordinate geometry, surrounded by four coordinated water molecules and four oxygen atoms from sulfate groups, forming an antiprism arrangement with an average Zr-O distance of 2.180 Å [1].

Standard X-ray diffraction powder patterns for zirconium sulfate tetrahydrate have been extensively documented in the National Institute of Standards and Technology database [3] [4]. The powder diffraction data reveals characteristic reflections that serve as fingerprints for phase identification. The most intense reflections occur at specific d-spacing values that are consistent with the orthorhombic unit cell parameters [3] [4].

The hydrated phases of zirconium sulfate exhibit distinctive diffraction patterns that differentiate them from the anhydrous form. X-ray photoelectron spectroscopy studies have confirmed the presence of both coordinated water molecules and sulfate groups within the crystal lattice [5]. The crystallographic data indicates that the tetrahydrate form represents the most stable hydration state under ambient conditions [6] [7].

Thermal Dehydration Pathways and Phase Transitions

The thermal decomposition of zirconium sulfate tetrahydrate follows a well-defined multi-step pathway that has been characterized through thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and differential thermal analysis (DTA) [8] [7]. The dehydration process occurs through five distinct stages, each associated with specific temperature ranges and enthalpic changes.

The initial dehydration step occurs between 95-165°C, involving the loss of 3.5 water molecules and requiring an endothermic enthalpy change of 476 J/g [8]. This primary dehydration process shows a characteristic shoulder at the beginning of the peak, indicating a preliminary reaction with smaller enthalpy change before the major dehydration event [8]. The process can be represented by the reaction: Zr(SO₄)₂·5.5H₂O(s) → Zr(SO₄)₂·2H₂O(s) + gases.

The secondary dehydration occurs in a narrower temperature range of 175-190°C, corresponding to the loss of one water molecule from the dihydrate intermediate with an enthalpy change of 24 J/g [8]. This step represents the formation of a monohydrate phase that serves as an important intermediate in the overall decomposition pathway [7].

The final dehydration to the anhydrous sulfate takes place between 250-305°C, involving the removal of the last coordinated water molecule and requiring 132 J/g [8]. This step yields the completely dehydrated zirconium sulfate: Zr(SO₄)₂·H₂O(s) → Zr(SO₄)₂(s) + H₂O(g).

The most significant thermal event occurs between 540-800°C, where the anhydrous sulfate decomposes to zirconium dioxide with an endothermic enthalpy change of 1647 J/g [8]. This decomposition follows the general reaction: Zr(SO₄)₂(s) → ZrO₂(s) + SO₃(g), where the sulfur trioxide is subsequently decomposed autocatalytically on the oxide surface [8].

A final phase transition occurs between 800-900°C, involving the slow transformation of tetragonal zirconia to the monoclinic form [8] [7]. This transition is kinetically controlled and proceeds gradually, with mixtures of both phases observed in this temperature range [8]. The total energy required to convert zirconium sulfate tetrahydrate to monoclinic zirconia at 900°C is 2505 J/g, while obtaining tetragonal zirconia at 800°C requires 2306 J/g [8].

Spectroscopic Fingerprints (FTIR, Raman, NMR)

Fourier Transform Infrared Spectroscopy

The infrared spectrum of zirconium sulfate tetrahydrate exhibits characteristic absorption bands that provide detailed information about the molecular vibrations and bonding interactions within the crystal structure [9] [10]. The most prominent features include the water bending modes appearing between 1650-1625 cm⁻¹, which are diagnostic of coordinated water molecules in the crystal lattice [9] [10] [11].

The sulfate groups display multiple characteristic vibrational modes. The asymmetric stretching vibrations of SO₄²⁻ appear in the region 1380-1360 cm⁻¹, while the symmetric stretching modes are observed between 1060-1030 cm⁻¹ [9] [10]. The bending modes of the sulfate tetrahedra manifest as absorption bands in the 980-950 cm⁻¹ region [9] [10]. These sulfate vibrations are particularly sensitive to the coordination environment and can provide information about the binding mode of sulfate groups to the zirconium center.

The O-H stretching vibrations from coordinated water molecules produce broad absorption bands in the 3400-3200 cm⁻¹ region [9] [10]. The breadth and position of these bands reflect the extent of hydrogen bonding interactions within the crystal structure. Studies have shown that infrared spectroscopy can effectively distinguish between different hydration states of zirconium sulfate, with each hydrate displaying unique spectral fingerprints [10].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and metal-oxygen bonds [12] [13]. The symmetric stretching mode of sulfate groups appears as a strong band at 1060 cm⁻¹, while sulfate bending modes are observed around 980 cm⁻¹ [12] [13].

Ultraviolet Raman spectroscopy has proven particularly valuable for characterizing sulfated zirconia systems, successfully avoiding fluorescence interference that often complicates conventional Raman measurements [12]. A distinctive band at 750 cm⁻¹ has been identified and tentatively assigned to surface [ZrO₄]⁴⁻ units that are bonded to sulfate groups [12]. This band is particularly significant as it attenuates during deactivation processes, suggesting its association with catalytically active sites.

The Raman spectrum provides insights into the phase composition and structural changes during thermal treatment. Studies have shown that the tetragonal phase of zirconia dominates the spectrum of fresh samples, while deactivated materials show spectral features nearly identical to monoclinic zirconia [12].

Nuclear Magnetic Resonance Spectroscopy

Solid-state NMR spectroscopy, particularly ¹³C NMR, has been employed to investigate zirconium-containing compounds and their structural characteristics [14] [15] [16]. While direct NMR studies of zirconium sulfate tetrahydrate are limited due to the quadrupolar nature of zirconium isotopes, ¹³C NMR has been successfully used to study related zirconium compounds and their coordination environments.

Recent advances in NMR crystallography have enabled structural determination of zirconium compounds through combined powder X-ray diffraction and solid-state NMR approaches [16]. These techniques have revealed detailed information about coordination geometries and molecular environments in zirconium-based materials.

The multinuclear NMR approach, combining ¹H, ¹³C, and other nuclei, provides comprehensive structural information about hydrogen bonding networks and molecular dynamics in hydrated zirconium compounds [14] [15]. Time-resolved in situ NMR measurements have been particularly valuable for monitoring structural changes during synthesis and thermal treatment processes.

Advanced Spectroscopic Techniques

Modern spectroscopic approaches have expanded the analytical toolkit for characterizing zirconium sulfate tetrahydrate. X-ray photoelectron spectroscopy (XPS) provides surface-sensitive information about oxidation states and chemical environments [5]. Temperature-programmed desorption combined with mass spectrometry offers insights into the dehydration mechanism and identification of evolved gases [5].

Vibrational spectroscopy under variable temperature conditions has revealed the dynamic behavior of water molecules and sulfate groups during thermal treatment [5]. These studies have shown that structural modifications begin at temperatures well below the major dehydration events, indicating complex rearrangements within the crystal lattice.

UNII

OS8L03QU95

Other CAS

7446-31-3

Wikipedia

Zirconium sulfate tetrahydrate

Dates

Last modified: 08-16-2023

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